Cas no 7417-87-0 (2-(2-chloro-4-hydroxyphenoxy)acetic acid)

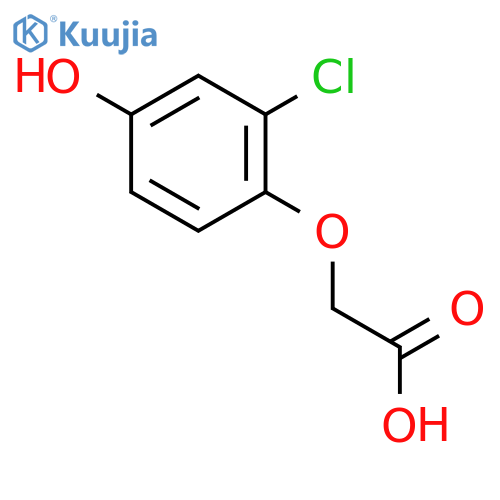

7417-87-0 structure

商品名:2-(2-chloro-4-hydroxyphenoxy)acetic acid

2-(2-chloro-4-hydroxyphenoxy)acetic acid 化学的及び物理的性質

名前と識別子

-

- 2-Chloro-4-hydroxyphenoxyacetic acid

- 2-(2-chloro-4-hydroxyphenoxy)acetic acid

- DTXSID80704892

- 7417-87-0

- 4-Hydroxy-2-chlorophenoxyacetic acid

- CS-0200038

- (2-Chloro-4-hydroxyphenoxy)acetic acid

- CL4127

- EN300-1984633

- 2-CHLORO-4-HYDROXYPHENOXYACETICACID

- AKOS023770874

- DTXCID50655640

- DB-239975

- AC-23182

- 2-(2-Chloro-4-hydroxyphenoxy)aceticacid

-

- MDL: MFCD19105149

- インチ: InChI=1S/C8H7ClO4/c9-6-3-5(10)1-2-7(6)13-4-8(11)12/h1-3,10H,4H2,(H,11,12)

- InChIKey: LWBMOCFWIWGZNW-UHFFFAOYSA-N

- ほほえんだ: C1=CC(=C(C=C1O)Cl)OCC(=O)O

計算された属性

- せいみつぶんしりょう: 202.0032864Da

- どういたいしつりょう: 202.0032864Da

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 13

- 回転可能化学結合数: 3

- 複雑さ: 185

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.8

- トポロジー分子極性表面積: 66.8Ų

じっけんとくせい

- 密度みつど: 1.501

- ゆうかいてん: 146-147 ºC

2-(2-chloro-4-hydroxyphenoxy)acetic acid セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302;H315;H319;H335

- 警告文: P261;P280;P301+P312;P302+P352;P305+P351+P338

- ちょぞうじょうけん:2-8 °C

2-(2-chloro-4-hydroxyphenoxy)acetic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| AstaTech | CL4127-0.25/G |

2-CHLORO-4-HYDROXYPHENOXYACETICACID |

7417-87-0 | 97% | 0.25g |

$169 | 2023-09-15 | |

| AstaTech | CL4127-1/G |

2-CHLORO-4-HYDROXYPHENOXYACETICACID |

7417-87-0 | 97% | 1g |

$423 | 2023-09-15 | |

| Enamine | EN300-1984633-0.1g |

2-(2-chloro-4-hydroxyphenoxy)acetic acid |

7417-87-0 | 0.1g |

$364.0 | 2023-09-16 | ||

| Enamine | EN300-1984633-0.05g |

2-(2-chloro-4-hydroxyphenoxy)acetic acid |

7417-87-0 | 0.05g |

$348.0 | 2023-09-16 | ||

| Enamine | EN300-1984633-0.5g |

2-(2-chloro-4-hydroxyphenoxy)acetic acid |

7417-87-0 | 0.5g |

$397.0 | 2023-09-16 | ||

| Enamine | EN300-1984633-10g |

2-(2-chloro-4-hydroxyphenoxy)acetic acid |

7417-87-0 | 10g |

$1778.0 | 2023-09-16 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1270708-250mg |

2-(2-Chloro-4-hydroxyphenoxy)acetic acid |

7417-87-0 | 97% | 250mg |

¥1824.00 | 2024-07-28 | |

| Crysdot LLC | CD12037540-1g |

2-(2-Chloro-4-hydroxyphenoxy)acetic acid |

7417-87-0 | 95+% | 1g |

$522 | 2024-07-24 | |

| Enamine | EN300-1984633-2.5g |

2-(2-chloro-4-hydroxyphenoxy)acetic acid |

7417-87-0 | 2.5g |

$810.0 | 2023-09-16 | ||

| Enamine | EN300-1984633-0.25g |

2-(2-chloro-4-hydroxyphenoxy)acetic acid |

7417-87-0 | 0.25g |

$381.0 | 2023-09-16 |

2-(2-chloro-4-hydroxyphenoxy)acetic acid 関連文献

-

Niklas Helle,Tim Raeker,Juergen Grotemeyer Phys. Chem. Chem. Phys., 2022,24, 2412-2423

-

Weitao Yan,Ruo Wang,Tesen Zhang,Hongtao Deng,Jian Chen,Wei Wu,Zhiqiang Weng Org. Biomol. Chem., 2018,16, 9440-9445

-

Man Vir Singh,Sudesh Kumar,Moinuddin Sarker Sustainable Energy Fuels, 2018,2, 1057-1068

-

Po-Jung Huang,Yoshiki Natori,Yasutaka Kitagawa Dalton Trans., 2019,48, 908-914

7417-87-0 (2-(2-chloro-4-hydroxyphenoxy)acetic acid) 関連製品

- 2229526-53-6(5-(2-methyloxiran-2-yl)-1-benzofuran)

- 1331592-89-2((2E)-N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(furan-2-yl)prop-2-enamide)

- 2138241-73-1(2H-Pyrazolo[4,3-c]pyridine, 3-(6-fluoro-3-pyridinyl)-4,5,6,7-tetrahydro-)

- 61549-49-3(9-Decenenitrile)

- 1213675-27-4((1S)-1-(2-ANTHRYL)-2-METHYLPROPYLAMINE)

- 168335-59-9(rac-(1R,2S)-2-(aminomethyl)cyclohexylmethanol)

- 847818-77-3(1-isopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)

- 1218591-94-6(2-[3-(hydroxymethyl)piperidin-1-yl]propanoic acid)

- 2287345-74-6(6-fluoro-1-[(1-methylpyrrolidin-3-yl)methyl]-1H-1,2,3-benzotriazole-7-carbonitrile)

- 2172127-41-0(1-(2,3,4-trichlorophenyl)ethane-1-sulfonyl fluoride)

推奨される供給者

Amadis Chemical Company Limited

(CAS:7417-87-0)2-(2-chloro-4-hydroxyphenoxy)acetic acid

清らかである:99%

はかる:1g

価格 ($):377.0